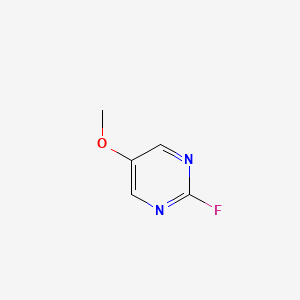
1-bromo-3,5-bis(difluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,5-bis(difluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a halogenated benzene derivative, characterized by the presence of bromine and difluoromethyl groups attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,5-bis(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
1-Bromo-3,5-bis(difluoromethyl)benzene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of 1-bromo-3,5-bis(difluoromethyl)benzene is the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Mode of Action
The compound interacts with its target by acting as a precursor in the preparation of the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion . The resulting changes include the stabilization of highly electrophilic organic and organometallic cations .
Biochemical Pathways
The compound’s role in preparing the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion suggests it may influence pathways involving electrophilic organic and organometallic cations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of electrophilic organic and organometallic cations . This stabilization is achieved through the compound’s role in the preparation of the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-bis(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-bis(difluoromethyl)benzene. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3,5-bis(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds[][2].
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical conditions[][2].
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules[][2].
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.
3,5-Difluorobromobenzene: Contains fluorine atoms instead of difluoromethyl groups.
1-Bromo-4-(difluoromethyl)benzene: Similar but with the difluoromethyl group in a different position on the benzene ring.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1-bromo-3,5-bis(difluoromethyl)benzene can be achieved through a multi-step process involving the bromination of 3,5-bis(difluoromethyl)toluene.", "Starting Materials": [ "3,5-bis(difluoromethyl)toluene", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3,5-bis(difluoromethyl)toluene in sulfuric acid and cool the solution to 0°C.", "Step 2: Slowly add bromine to the solution while stirring vigorously. The reaction mixture will turn dark red.", "Step 3: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and then add water to quench the reaction.", "Step 4: Extract the product with dichloromethane and wash the organic layer with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 1-bromo-3,5-bis(difluoromethyl)benzene as a colorless liquid." ] } | |
CAS-Nummer |
1379370-60-1 |
Molekularformel |
C8H5BrF4 |
Molekulargewicht |
257 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



